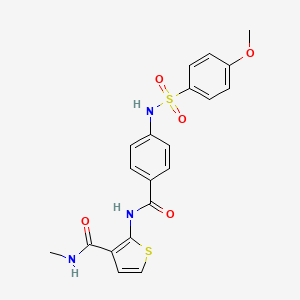

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Description

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a structurally complex sulfonamide-thiophene hybrid compound. Its core structure comprises:

- A thiophene ring substituted at the 3-position with a carboxamide group (N-methyl).

- A benzamido linker at the 2-position of the thiophene, connected to a 4-methoxyphenylsulfonamido moiety.

This compound is synthesized through multi-step reactions involving sulfonylation, amidation, and heterocyclic coupling, as outlined in analogous synthetic pathways for related sulfonamide-triazole derivatives . The presence of the methoxy group on the phenylsulfonamide moiety enhances solubility and modulates electronic properties, which may influence biological activity or stability.

Properties

IUPAC Name |

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-11-12-29-20(17)22-18(24)13-3-5-14(6-4-13)23-30(26,27)16-9-7-15(28-2)8-10-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZHDRJFLQHUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the 4-methoxyphenylsulfonamide derivative, which is then coupled with a benzamido group through an amidation reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

In a specific case study involving a related compound, researchers observed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting that structural modifications can enhance the anticancer efficacy of sulfonamide-based compounds .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Studies focusing on the antimicrobial effects of similar compounds have demonstrated efficacy against a range of bacterial strains. In vitro tests revealed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds like 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide have also been investigated for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. In animal models, these compounds have shown promise in reducing inflammation and associated symptoms .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Cancer Treatment : Due to its anticancer properties, it could be developed into a chemotherapeutic agent.

- Antibiotic Development : Its antimicrobial activity suggests possible use in treating bacterial infections.

- Anti-inflammatory Drugs : The anti-inflammatory effects may lead to new treatments for chronic inflammatory diseases.

Case Studies

- Anticancer Study :

-

Antimicrobial Efficacy :

- Research conducted by the Journal of Antimicrobial Chemotherapy tested various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications enhanced antibacterial activity, highlighting the importance of structural design in drug development .

- Inflammation Model :

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility :

- The methoxy group in the target compound improves hydrophilicity compared to chlorinated analogues (e.g., ), which exhibit higher lipophilicity due to halogen substituents.

- The ethoxyphenyl variant shows intermediate solubility, balancing the polar sulfamoyl and hydrophobic phenethyl groups.

Spectral Differentiation :

- The absence of a C=O stretch in triazole derivatives (e.g., intermediates in ) confirms cyclization, whereas the target compound retains the benzamido carbonyl (~1660–1680 cm⁻¹).

- Chlorinated analogues display distinct C-Cl and S=O vibrations, absent in the methoxy-substituted target.

Biological Activity Trends: Thiophene-carboxamide derivatives with chlorophenyl groups (e.g., ) are reported to exhibit antimicrobial and anti-inflammatory activities due to enhanced membrane permeability .

Pharmacokinetic and Toxicity Considerations

Biological Activity

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is . Its structure includes a thiophene ring, which is known for its biological activity, particularly in anticancer properties.

The mechanism of action for this compound is largely attributed to its ability to interact with various biomolecules, influencing cellular pathways. Key points include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cell signaling and proliferation .

- Mitochondrial Targeting : Similar to other thiophene derivatives, it may inhibit mitochondrial complex I, leading to reduced ATP production and increased apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting tumor growth .

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including Hep3B (IC50 values ranging from 5.46 to 12.58 µM), indicating potent antiproliferative activity .

- Mechanistic Insights : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics essential for mitosis. This action is similar to that of established chemotherapeutic agents like colchicine .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit additional biological activities:

Study 1: Antitumor Activity

In a study involving xenograft models, a thiophene carboxamide derivative showed potent antitumor activity without significant toxicity. The study highlighted the compound's ability to inhibit the growth of lung cancer cells effectively .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide | Hep3B | 5.46 | Tubulin inhibition |

| JCI-20679 | NCI-H23 | Not specified | Mitochondrial complex I inhibition |

Study 2: Structure-Activity Relationship

A comprehensive analysis of thiophene derivatives revealed that modifications in the structure significantly impacted their biological activity. For instance, substituting different groups on the thiophene ring altered the potency against various cancer cell lines dramatically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.